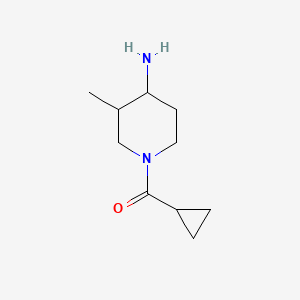

1-Cyclopropanecarbonyl-3-methylpiperidin-4-amine

Description

Properties

IUPAC Name |

(4-amino-3-methylpiperidin-1-yl)-cyclopropylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-7-6-12(5-4-9(7)11)10(13)8-2-3-8/h7-9H,2-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKXUJCFQMFMUBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1N)C(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropanecarbonyl-3-methylpiperidin-4-amine typically involves the reaction of cyclopropanecarbonyl chloride with 3-methylpiperidin-4-amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of 1-Cyclopropanecarbonyl-3-methylpiperidin-4-amine may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropanecarbonyl-3-methylpiperidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of cyclopropanecarboxylic acid derivatives.

Reduction: Formation of cyclopropylmethylamine derivatives.

Substitution: Formation of halogenated piperidine derivatives.

Scientific Research Applications

1-Cyclopropanecarbonyl-3-methylpiperidin-4-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropanecarbonyl-3-methylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Variations on the Piperidine Ring

1-Cyclopropanecarbonyl-3-ethylpiperidin-4-amine

- Structural Difference : Ethyl group at the 3-position instead of methyl.

- Impact: Increased lipophilicity due to the longer alkyl chain, which may enhance membrane permeability but reduce solubility.

1-(Cyclopropylcarbonyl)piperidin-3-amine

Variations in the Carbonyl Group

1-Cyclobutanecarbonylpiperidin-4-amine

- Structural Difference : Cyclobutane ring replaces cyclopropane in the carbonyl group.

- However, the increased size may reduce conformational flexibility and alter binding kinetics in target proteins .

1-(6-Chloropyridine-3-carbonyl)piperidin-4-amine

- Structural Difference : Pyridine ring replaces cyclopropane, with a chlorine substituent.

- This modification could improve binding to aromatic residues in enzymes but reduce metabolic stability due to increased susceptibility to oxidation .

Functional Group Modifications

1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one

- Structural Difference : Ketone at the 4-position (instead of amine) and methoxyphenyl substituents.

- Impact: The ketone group eliminates hydrogen-bond donor capacity, reducing interactions with polar targets. Methoxyphenyl groups enhance lipophilicity and may confer antioxidant properties, but could also increase off-target effects .

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

- Structural Difference : Pyrazole core replaces piperidine.

- Impact: The pyrazole ring introduces additional nitrogen atoms, enhancing hydrogen-bond acceptor capacity.

Physicochemical and Pharmacokinetic Comparisons

Table 1: Key Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features | Potential Advantages |

|---|---|---|---|---|

| 1-Cyclopropanecarbonyl-3-methylpiperidin-4-amine | C₁₀H₁₆N₂O | 180.25 | Cyclopropane strain, 4-amine | Enhanced target specificity, moderate solubility |

| 1-Cyclobutanecarbonylpiperidin-4-amine | C₁₀H₁₈N₂O | 182.26 | Larger cyclobutane ring | Improved stability, reduced strain |

| 1-(6-Chloropyridine-3-carbonyl)piperidin-4-amine | C₁₁H₁₄ClN₃O | 239.71 | Aromatic pyridine, chlorine substituent | Strong π-π interactions, higher polarity |

| N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | C₁₁H₁₅N₅ | 217.27 | Pyrazole core, dual nitrogen atoms | Kinase inhibition potential |

Biological Activity

1-Cyclopropanecarbonyl-3-methylpiperidin-4-amine is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides an overview of its biological activity, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of 1-Cyclopropanecarbonyl-3-methylpiperidin-4-amine is C10H18N2O. Its structure features a cyclopropanecarbonyl group attached to a piperidine ring, which is crucial for its reactivity and interaction with biological targets. The carbonyl group is known for participating in nucleophilic addition reactions, making the compound a versatile intermediate in organic synthesis and a potential therapeutic agent.

Biological Activity

Research indicates that 1-Cyclopropanecarbonyl-3-methylpiperidin-4-amine exhibits several notable biological activities:

- Pharmacological Potential : Preliminary studies suggest that this compound may modulate various biological pathways, indicating its potential as a drug candidate. However, specific mechanisms of action and efficacy require further investigation.

- Interaction with Biological Targets : Interaction studies have focused on its binding affinity to various receptors and enzymes. Understanding these interactions is essential for assessing its pharmacological properties and therapeutic uses.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 1-Cyclopropanecarbonyl-3-methylpiperidin-4-amine:

- In Vitro Studies : In vitro assays have demonstrated the compound's ability to inhibit certain enzymatic activities, suggesting its role in potential therapeutic applications.

- Comparative Studies : Comparative analysis with structurally similar compounds has highlighted the unique properties of 1-Cyclopropanecarbonyl-3-methylpiperidin-4-amine, particularly in terms of binding affinity and selectivity towards specific targets .

Synthesis Methods

The synthesis of 1-Cyclopropanecarbonyl-3-methylpiperidin-4-amine can be achieved through several methodologies, emphasizing the importance of optimizing reaction conditions for enhanced yield and purity. Common synthetic routes include:

- Nucleophilic Addition Reactions : Utilizing the carbonyl group for nucleophilic attacks by amines or other nucleophiles.

- Acylation Reactions : The piperidine moiety can undergo acylation, further modifying the compound's reactivity and biological activity.

Comparative Analysis

A comparison with similar compounds reveals the unique structural features and potential applications of 1-Cyclopropanecarbonyl-3-methylpiperidin-4-amine:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 1-Cyclopropanecarbonyl-3-methylpiperidin-4-amine | C10H18N2O | Contains cyclopropanecarbonyl group; potential bioactivity |

| 5-(N-[cyclopropanecarbonyl]amino)-3-(1-methylpiperidin-4-yl)pyrrolo[3,2-b]pyridine | C17H22N4O | More complex structure; different biological targets |

| 1-Cyclopropanecarbonyl-N-methylpiperidin-4-amine | C10H18N2O | Similar amine structure; variations in side chains |

The uniqueness of 1-Cyclopropanecarbonyl-3-methylpiperidin-4-amine lies in its specific structural configuration, which may allow it to interact with biological systems differently compared to other similar compounds.

Q & A

Q. Optimization Strategies :

- Temperature Control : Lower temperatures (−10°C to 0°C) minimize side reactions like over-acylation.

- Catalyst Use : DMAP (0.1–0.3 eq) enhances acylation rates by 30–50% .

- Stoichiometry : A 1.2–1.5 molar ratio of acylating agent to amine improves conversion.

| Parameter | Optimal Range | Impact |

|---|---|---|

| Acylating agent eq | 1.2–1.5 | Higher conversion, needs purification |

| Reaction temperature | −10°C → 0°C | Reduces dimerization |

| Catalyst (DMAP) | 0.1–0.3 eq | Accelerates reaction kinetics |

Which analytical techniques are critical for confirming the structural identity of this compound?

Answer:

- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]+ = 198.2) and fragmentation patterns.

- NMR Spectroscopy :

- ¹H NMR : Cyclopropane protons appear as multiplets (δ 1.2–1.5 ppm). The methyl group on piperidine resonates at δ 1.0–1.3 ppm.

- ¹³C NMR : Carbonyl carbon (cyclopropanecarbonyl) shows a signal at δ 170–175 ppm.

- HPLC-PDA : Validates purity (>95%) and detects impurities from incomplete acylation .

| Technique | Key Observations | Reference Data |

|---|---|---|

| ESI-MS | m/z 198.2 [M+H]+ | Matches cyclohexylamine analogs |

| ¹H NMR | δ 1.2–1.5 (cyclopropane CH₂) | Aligns with cyclopropane motifs |

How do stereochemical variations in the piperidine ring affect physicochemical properties?

Answer:

Stereochemistry influences solubility, crystallinity, and biological interactions. For example:

- Cis vs. Trans Isomers : Cis isomers may exhibit higher solubility due to reduced symmetry.

- Enantiomers : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol to resolve enantiomers. Evidence from related compounds shows that stereochemistry alters NMR splitting patterns (e.g., δ 3.6–4.0 ppm for axial vs. equatorial protons) .

Q. Experimental Design :

- Chiral Resolution : Test multiple chiral stationary phases.

- Stability Studies : Monitor racemization under storage conditions (pH, temperature).

How can researchers address discrepancies between experimental and computational NMR data?

Answer:

- Validation Steps :

- Repurification : Eliminate residual solvents or byproducts via recrystallization.

- Stereochemical Confirmation : Compare experimental NOESY/ROESY data with computational models (e.g., DFT-based NMR prediction).

- Solvent Effects : Account for solvent-induced shifts (e.g., DMSO vs. CDCl₃).

Case Study :

In a related piperidine derivative, discrepancies in methyl proton shifts (δ 1.3 vs. δ 1.1 predicted) were resolved by identifying a minor conformational isomer .

What in silico strategies predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to receptors (e.g., GPCRs, kinases).

- QSAR Modeling : Correlate structural features (e.g., logP, topological polar surface area) with activity data from analogs.

Example :

Piperidine derivatives with cyclopropane groups show enhanced blood-brain barrier penetration in QSAR models due to reduced polarity .

What methodologies are recommended for stability studies under stress conditions?

Answer:

- Forced Degradation :

- Acidic/Basic Conditions : Incubate at 40°C in 0.1M HCl/NaOH.

- Oxidative Stress : Use 3% H₂O₂.

- Analytical Monitoring : Track degradation via HPLC-MS every 24 hours.

Q. Key Metrics :

- Degradation Kinetics : Calculate rate constants (k) for hydrolysis/oxidation.

- Identification of Degradants : Use HRMS/MS for structural elucidation .

How can researchers resolve low yields in the final acylation step?

Answer:

- Troubleshooting Steps :

- Activation of Amine : Pre-treat with trimethylaluminum to enhance nucleophilicity.

- Solvent Switch : Use THF instead of DCM for better acyl chloride solubility.

- Microwave Assistance : Shorten reaction time (10–15 min at 80°C) .

| Intervention | Yield Improvement |

|---|---|

| Trimethylaluminum | 20–30% |

| Microwave-assisted | 15–25% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.